4-Ethylbenzylamine
Overview
Description
4-Ethylbenzylamine is a chemical compound with the molecular formula C9H13N . It is also known by other names such as 1-(4-Ethylphenyl)methanamine .
Molecular Structure Analysis
The molecular structure of 4-Ethylbenzylamine consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . It has a molar mass of 135.206 Da . The compound has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
4-Ethylbenzylamine has a density of 1.0±0.1 g/cm3 and a boiling point of 219.1±9.0 °C at 760 mmHg . It has a vapor pressure of 0.1±0.4 mmHg at 25°C and an enthalpy of vaporization of 45.5±3.0 kJ/mol . The compound has a flash point of 90.8±6.3 °C .Scientific Research Applications
Optical Resolution and Application as a Resolving Agent
4-Ethylbenzylamine, under its variant form α-ethylbenzylamine, has been studied for its enantiomeric resolution. Nohira et al. (1988) explored the efficient resolution of (±)-α-ethylbenzylamine into enantiomers using fractional crystallization. This process demonstrates the potential of 4-ethylbenzylamine derivatives in resolving chiral carboxylic acids, underlining their significance in stereochemistry and pharmaceutical synthesis (Nohira et al., 1988).
Electrochemical Oxidation in Ionic Liquid Media
The electrochemical oxidation of primary amines, including 4-ethylbenzylamine derivatives like 4-nitrobenzylamine, has been researched. Ghilane et al. (2010) investigated this process in ionic liquid media, observing modifications on the electrode surface which have implications for electrochemical applications and surface science (Ghilane et al., 2010).
Synthesis Under Pressure Using Acid Catalysts
Deka et al. (2007) studied the synthesis of N-ethylbenzylamine, a close relative of 4-ethylbenzylamine, from benzylamine and ethanol under pressure with an acid catalyst. This process achieved a significant conversion rate, indicating potential applications in industrial synthesis and chemical engineering (Deka et al., 2007).
Applications in Organic Layer Formation on Electrodes
The study of electrochemical oxidation of primary amine compounds, such as 4-nitrobenzylamine, in ionic liquid media has demonstrated the formation of an organic layer attached to electrode surfaces. This suggests potential applications in modifying electrode surfaces for various electrochemical processes (Ghilane et al., 2010).
Kinetic Studies in Microemulsions
Fernández et al. (2005) conducted kinetic studies on the aminolysis of certain compounds by derivatives of benzylamine in microemulsions. This research provides insights into the reaction kinetics in diverse microenvironments, contributing to the understanding of chemical reactions in heterogeneous systems (Fernández et al., 2005).
Mass Spectrometry for Analyzing Derivatives
Couch and Williams (1972) explored the mass spectrometry of benzylamines and their derivatives, including N-ethylbenzylamine. Such studies are crucial for understanding the fragmentation patterns and molecular structure of these compounds, relevant to analytical chemistry and pharmaceutical research (Couch & Williams, 1972).
Synthesis and Characterization in Polymer Science
Desai et al. (2004) explored the synthesis and characterization of compounds including (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine. They examined their performance in polypropylene copolymers, assessing their thermooxidative and thermal stability. This highlights the role of 4-ethylbenzylamine derivatives in enhancing the performance of polymers, which is significant in materials science and polymer engineering (Desai et al., 2004).
Enzymatic Dealkylation in Drug Metabolism
La Du et al. (1955) investigated the enzymatic dealkylation of various alkylamines, including derivatives of benzylamine. This research provides insight into the metabolic processes of drug dealkylation, crucial for understanding drug metabolism and pharmacokinetics (La Du et al., 1955).
Safety And Hazards
properties
IUPAC Name |
(4-ethylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAGEFUEKIORSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397633 | |
Record name | 4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzylamine | |
CAS RN |
7441-43-2 | |
Record name | 4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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